molecular formula C9H9N B1252258 1,4-Dihydroquinoline CAS No. 50624-35-6

1,4-Dihydroquinoline

Cat. No. B1252258
Key on ui cas rn: 50624-35-6
M. Wt: 131.17 g/mol
InChI Key: ROBKVGDBQLURAF-UHFFFAOYSA-N
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Patent
US08163906B2

Procedure details

In Step A, a substituted benzaldehyde undergoes an aldol condensation with a substituted 2-nitroacetophenone in the presence of an inorganic base, such as NaOH, in a polar protic solvent such as a methanol/water mixture, to give the corresponding α,β-unsaturated ketone of formula (I). This product can then be reduced to the corresponding saturated aniline (II) by hydrogenation in the presence of a catalyst such as platinum (IV) oxide in a polar solvent such as methanol or tetrahydrofuran or a mixture of the above as described in Step B. The aniline (II) can be coupled with iodobenzene by heating at 160° C. in the presence of copper (0), potassium iodide and potassium carbonate in a polar solvent such as butyl ether as described in Step C. In Step D, the aniline of formula (IV) can be acylated by heating at reflux in the presence of an acyl chloride, such as methyl oxalyl chloride, in an apolar solvent such as toluene. The amide (IV) can cyclize by heating at reflux in a polar protic solvent, such as methanol, in the presence of an inorganic base such as potassium carbonate as described in Step E to afford the corresponding 1,4-dihydroquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper (0)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[C:9]1[CH:14]=CC=C[CH:10]=1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+].C(OCCCC)CCC>[Pt](=O)=O.[Cu].CO.C1(C)C=CC=CC=1.O1CCCC1>[NH:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14][CH:9]=[CH:10]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCC
Name
copper (0)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Eleven
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of the above
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
by heating

Outcomes

Product
Name
Type
product
Smiles
N1C=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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